Product packaging for Nickel ammine bromide(Cat. No.:CAS No. 13601-55-3)

Nickel ammine bromide

Cat. No.: B080619
CAS No.: 13601-55-3
M. Wt: 154.83 g/mol
InChI Key: GDRWEJQXKZQPJA-UHFFFAOYSA-L
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Description

Nickel ammine bromide, with the common form of hexaamminenickel(II) bromide, is a coordination complex with the formula Ni(NH₃)₆Br₂. It is part of a significant class of ammine complexes of nickel, which are characterized by six ammonia ligands coordinated to a central nickel ion. In scientific research, nickel complexes, particularly those with nitrogen-based ligands like bipyridyl, are pivotal in modern synthetic chemistry. They serve as key catalysts in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of pharmaceuticals and organic materials. Recent advanced applications leverage nickel catalysis in innovative photoredox and photoelectrochemical systems. These dual catalytic processes, which combine nickel with a photocatalyst, enable transformative reactions under milder conditions by engaging radical intermediates. For instance, such systems can facilitate the deoxygenative arylation of alcohols or the cross-coupling of aryl bromides with amines at ultra-low potentials, expanding the toolbox for sustainable synthesis. This compound itself falls into the broader category of nickel coordination compounds, which can exhibit various geometries and magnetic properties. As a research chemical, it provides a valuable source of nickel in a stabilized, coordinated form for exploring these and other catalytic and material science applications. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2H18N6Ni B080619 Nickel ammine bromide CAS No. 13601-55-3

Properties

IUPAC Name

azanide;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6H2N.Ni/h6*1H2;/q6*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPZOOKWNAMVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H12N6Ni-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13601-55-3, 10534-88-0
Record name Nickel ammine bromide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43597
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexamminenickel chloride
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis Methodologies and Precursor Chemistry

Controlled Synthesis of Specific Nickel Ammine Bromide Stoichiometries

The targeted synthesis of a particular this compound relies on manipulating the equilibrium between the nickel(II) ion and ammonia (B1221849). This is typically achieved by controlling the concentration of ammonia and the temperature of the system.

Hexaamminenickel(II) bromide, a complex featuring a central nickel(II) ion coordinated to six ammonia ligands, is the most ammonia-rich of the nickel ammine bromides. cymitquimica.com Its synthesis is generally achieved under conditions of high ammonia concentration. A common laboratory method involves the direct ammoniation of a nickel(II) bromide salt. This can be accomplished by reacting anhydrous or hydrated nickel(II) bromide with an excess of ammonia, which can be in a gaseous state, a concentrated aqueous solution, or as liquid ammonia. cymitquimica.comresearchgate.net The high concentration of the ammonia ligand drives the coordination reaction to completion, favoring the formation of the fully saturated hexaammine complex.

An alternative approach involves preparing an aqueous solution of a nickel ammine compound by treating a nickel-containing substance, such as nickel metal or nickel sulfide (B99878), with an oxygen-containing gas in the presence of aqueous ammonia. google.com Subsequent addition of more ammonia can reduce the solubility of the nickel ammine compound, leading to the precipitation of [Ni(NH₃)₆]Br₂ crystals. google.com

Diamminenickel(II) bromide is not typically synthesized by direct reaction but is instead prepared through the controlled thermal decomposition of hexaamminenickel(II) bromide. researchgate.net Research has shown that heating [Ni(NH₃)₆]Br₂ to 120 °C in a dynamic vacuum effectively removes four equivalents of ammonia, yielding Ni(NH₃)₂Br₂. researchgate.net This solid-state transformation is a key method for accessing the diammine stoichiometry.

Further studies have identified two distinct crystalline modifications of Ni(NH₃)₂Br₂. The β-form is produced by the initial decomposition at 120 °C. researchgate.net Annealing this β-modification at a higher temperature of 300 °C induces an irreversible structural rearrangement, resulting in the formation of the α-modification. researchgate.net

The synthesis of monoamminenickel(II) bromide is achieved through further thermal decomposition of higher nickel ammine complexes. Detailed thermal analysis, using techniques such as simultaneous thermogravimetry/differential thermal analysis (TG/DTA) coupled with mass spectroscopy (TG-MS), has revealed that the deamination of hexaamminenickel(II) bromide occurs in distinct stages. researchgate.net Following the initial loss of four ammonia molecules to form the diammine complex, subsequent heating leads to the release of a fifth ammonia molecule, forming the monoammine intermediate, Ni(NH₃)Br₂, before complete decomposition to anhydrous nickel(II) bromide at even higher temperatures. researchgate.net The formation of monoamminenickel(II) species in solution has also been noted as a fundamental complexation reaction. researchgate.net

Precursor Compounds and Reactant Optimization Studies

The selection and optimization of precursors and reactants are critical for controlling the synthesis of nickel ammine bromides. The primary reactants are a source of nickel(II) ions and ammonia.

The most direct precursor for the nickel ion is nickel(II) bromide (NiBr₂), which can be used in its anhydrous or hydrated form (e.g., NiBr₂·3H₂O). guidechem.com For larger-scale or industrial processes, more fundamental materials like nickel metal or nickel sulfide can serve as the starting point, which are then converted into an aqueous nickel ammine solution. google.com The essential ligand precursor is ammonia (NH₃), used in various forms depending on the desired reaction environment.

Optimization of the reaction focuses heavily on the molar ratio of the reactants. The stoichiometry of the final product is a direct function of the effective ammonia concentration.

High Ammonia Concentration: A large excess of ammonia favors the formation of the thermodynamically stable [Ni(NH₃)₆]Br₂. google.com

Stoichiometric Control: The synthesis of lower ammines like Ni(NH₃)₂Br₂ and Ni(NH₃)Br₂ requires precise control over the removal of ammonia. researchgate.net This highlights that reactant optimization for these compounds is often a process of controlled decomposition rather than direct combination. The importance of reactant ratios in determining the final product is a fundamental principle in coordination chemistry, as seen in related nickel-hydrazine systems where the [N₂H₄]/[Ni²⁺] ratio dictates the specific complex formed. mdpi.com

Table 1: Key Precursors in this compound Synthesis

Precursor Compound Chemical Formula Role in Synthesis
Nickel(II) Bromide NiBr₂ Primary source of Ni²⁺ ions and bromide counter-ions. rsc.org
Nickel(II) Bromide Hydrate NiBr₂·xH₂O Hydrated source of Ni²⁺ ions, often used for ease of handling. guidechem.com
Ammonia NH₃ Ligand source for coordination to the nickel center. cymitquimica.comgoogle.com
Ammonium Bromide NH₄Br Can act as a bromide source and to buffer ammonia concentration in solution. researchgate.net
Nickel Metal Ni Industrial starting material, converted to a nickel ammine solution. google.com

Reaction Conditions and Methodological Advances in Preparation

The specific conditions of the synthesis dictate which this compound stoichiometry is isolated. Temperature and pressure (specifically, the use of a vacuum) are the most critical parameters, particularly for decomposition pathways.

The primary method for preparing the lower ammine complexes is the solid-state thermal decomposition of hexaamminenickel(II) bromide. researchgate.net Methodological advances have been centered on understanding and precisely controlling this process. The use of temperature-resolved X-ray diffraction (TR-XRD) and thermogravimetry coupled with mass spectrometry (TG-MS) allows for in-situ monitoring of the decomposition. researchgate.net These techniques enable researchers to identify the exact temperatures at which intermediates like diammine and monoammine nickel(II) bromide are formed, providing a pathway for their targeted synthesis by arresting the decomposition at the appropriate stage. researchgate.net For the hexaammine complex, advancements include controlled precipitation techniques where altering the free ammonia concentration in a solution is used to induce crystallization, allowing for greater control over crystal size and purity. google.com

Table 2: Synthesis Conditions for this compound Stoichiometries

Target Compound Precursors Solvent/Medium Temperature Key Conditions
[Ni(NH₃)₆]Br₂ NiBr₂, NH₃ Aqueous or Liquid NH₃ Ambient High excess of ammonia. cymitquimica.comgoogle.com
Ni(NH₃)₂Br₂ [Ni(NH₃)₆]Br₂ Solid-State 120 °C Reaction performed under dynamic vacuum to remove evolved NH₃. researchgate.net
Ni(NH₃)Br₂ [Ni(NH₃)₆]Br₂ Solid-State > 120 °C Intermediate formed during thermal decomposition; requires precise temperature control. researchgate.net

Advanced Structural Characterization and Crystallography

Single-Crystal X-ray Diffraction Studies

The growth of single crystals of lower ammine content nickel halides suitable for single-crystal X-ray diffraction has proven to be exceptionally challenging. desy.de This difficulty is a primary reason why many of the nickel ammine halide structures, especially those with low ammonia (B1221849) content like monoammine nickel bromide, were not determined until the advent of high-resolution powder diffraction techniques. desy.desci-hub.se Research literature extensively details the structural analysis of this family of compounds through powder methods, as obtaining well-crystalline samples, particularly single crystals, is difficult. desy.de

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) has been the principal method for the structural characterization of nickel ammine bromide. sci-hub.seresearchgate.net Initial analyses using conventional laboratory X-ray sources revealed complicated diffraction patterns with severe overlap of reflections, which hindered accurate structure determination. desy.de

To overcome the limitations of conventional PXRD, high-resolution powder diffraction patterns were recorded using synchrotron radiation. desy.desci-hub.seresearchgate.net The high intensity and resolution of synchrotron X-ray sources were crucial for resolving the severely overlapping reflections present in the diffraction patterns of Ni(NH₃)Br₂, enabling successful indexing of the unit cell and subsequent structure solution. desy.de For Ni(NH₃)Br₂, a transmission technique was employed to collect the synchrotron data. desy.de

The crystal structure of this compound was refined from synchrotron powder diffraction data using the Rietveld method. sci-hub.seresearchgate.net This technique involves a least-squares approach to fit a calculated theoretical diffraction profile to the experimental data, allowing for the refinement of structural parameters including unit cell dimensions, atomic coordinates, and peak shape factors. sci-hub.sewikipedia.org The Rietveld refinement for Ni(NH₃)Br₂ was performed using software packages like the GSAS (General Structure Analysis System). desy.desci-hub.se Despite the high quality of the synchrotron data, some discrepancies between the observed and calculated intensities were noted, such as for the (020) reflection, which was potentially attributed to preferred orientation of the powder sample. desy.desci-hub.se

Elucidation of Crystal Systems and Space Groups

Synchrotron PXRD studies established that monoammine nickel bromide, Ni(NH₃)Br₂, crystallizes in a body-centered monoclinic unit cell. desy.desci-hub.se The determined space group is I2/m (standard setting C2/m). desy.desci-hub.seresearchgate.net This finding superseded earlier, less successful attempts to index the patterns of related compounds with hexagonal or tetragonal unit cells. sci-hub.se The compound is isostructural with monoammine nickel chloride (Ni(NH₃)Cl₂). sci-hub.seresearchgate.net

Other crystal systems and space groups are found in related nickel ammine halides. For instance, the diammine nickel halides, Ni(NH₃)₂X₂, can crystallize in two different modifications: an orthorhombic β-type with space group Cmmm, and an α-type with space group Pbam. researchgate.net

Crystallographic Data for Ni(NH₃)Br₂
ParameterValue
Crystal SystemMonoclinic
Space GroupI2/m
a (Å)15.5764(1)
b (Å)3.74346(3)
c (Å)14.4224(1)
β (°)105.894(1)
Z (Formula units per cell)8

Data sourced from Jacobs, H., and N. Eßmann, 2000. sci-hub.seresearchgate.net

Polymeric Chain Architectures and Coordination Environments

The crystal structure of monoammine nickel bromide is characterized by a polymeric architecture. sci-hub.seresearchgate.net The structure consists of two crystallographically distinct but chemically similar polymeric double chains of octahedra running along the short b-axis. desy.desci-hub.seresearchgate.net These chains have the formula ∞¹[NiBr₃/₃Br₂/₂(NH₃)]. desy.deresearchgate.net Within these double chains, the NiX₅NH₃ octahedra are connected to each other by sharing common edges. sci-hub.seresearchgate.net

This double-chain architecture is distinct from the structure of diammine nickel halides, Ni(NH₃)₂X₂. The diammines feature single octahedral chains with the formula ∞¹[NiX₄/₂(NH₃)₂], where octahedra also share edges. desy.deresearchgate.net

Structural Analogies and Relationships within Nickel Ammine Halide Series

The crystal structures of the nickel ammine halide series, Ni(NH₃)ₘX₂ (where X = Cl, Br and m = 1, 2, 6), can be understood as a systematic and successive fragmentation of the parent nickel halide (NiX₂) structure. desy.desci-hub.seresearchgate.net

Anhydrous Nickel Halide (NiX₂): The starting point is the pure halide, which adopts a CdCl₂-type structure consisting of edge-sharing octahedral layers. desy.desci-hub.se

Monoammine (m=1): The introduction of one mole of ammonia per nickel ion begins to break apart these layers, resulting in the formation of the ∞¹[NiX₃/₃X₂/₂(NH₃)] double chains found in Ni(NH₃)Br₂. desy.de

Diammine (m=2): Further ammoniation leads to a greater degree of fragmentation, forming the ∞¹[NiX₄/₂(NH₃)₂] single chains characteristic of the diammine halides. desy.denih.gov

Hexaammine (m=6): In the hexaammine, the fragmentation is complete. The structure no longer contains polymeric chains but is composed of isolated [Ni(NH₃)₆]²⁺ complex cations and halide anions, typically arranged in a CaF₂-type structure. sci-hub.senih.gov

This progression clearly illustrates a direct structural relationship between the degree of ammoniation and the dimensionality of the coordination polymer, moving from 2D layers to 1D double chains, then 1D single chains, and finally to 0D isolated complexes. desy.desci-hub.se

Order-Disorder Transformations and Rotational Dynamics of Ammine Ligands in this compound

The hexaammine complex of nickel(II) bromide, [Ni(NH3)6]Br2, exhibits a characteristic order-disorder phase transition at low temperatures, a phenomenon common to many hexaammine metal(II) halides. This transition is fundamentally linked to the rotational dynamics of the ammine (NH3) ligands and involves a change in the crystal structure from a high-symmetry, disordered state to a lower-symmetry, ordered state upon cooling.

At temperatures above the transition, the ammine ligands undergo rapid reorientational motions, leading to a time-averaged cubic symmetry of the crystal lattice. In this disordered phase, the [Ni(NH3)6]2+ octahedra are crystallographically equivalent, and the NH3 groups can be considered to be rotating with a high degree of freedom. As the compound is cooled, the thermal energy becomes insufficient to overcome the potential barriers for this rotation, leading to a cooperative ordering of the ammine ligands.

This ordering process culminates in a structural phase transition. For this compound, this transition is from a high-temperature cubic phase (space group Fm-3m) to a low-temperature monoclinic phase. The precise temperature of this transition has been a subject of detailed investigation, with specific heat measurements revealing a characteristic lambda-type anomaly. Early studies by van Kempen et al. in 1964 identified this transition temperature at 45 K. However, subsequent specific heat measurements by Klaaijsen et al. in 1973 reported the transition to occur at 35 K. This discrepancy in the reported values may be attributable to differences in experimental conditions or sample purity.

The nature of the rotational motion in the disordered phase of hexaammine complexes has been described as rotational diffusion. However, neutron scattering studies on Ni(NH3)6Y2 (where Y=Br) have revealed a nuclear density distribution with four maxima on a square, which deviates from the circular distribution expected for simple uniaxial rotational diffusion. This indicates a more complex rotational potential experienced by the ammine ligands, likely influenced by hydrogen bonding interactions with the bromide anions.

The table below summarizes the key findings related to the order-disorder transformation in this compound.

PropertyHigh-Temperature PhaseLow-Temperature Phase
Crystal System CubicMonoclinic
Space Group Fm-3mP21/c or C2/m
Ammine Ligand State Rotationally DisorderedOrdered
Transition Temperature (Tc) -~35-45 K
Nature of Transition Order-Disorder-

Spectroscopic Probing of Electronic and Vibrational States

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool for examining the structural and bonding characteristics of hexaamminenickel(II) bromide. By probing the vibrational modes of the ammine ligands and the nickel-nitrogen bond, researchers can deduce information about molecular symmetry, bond strengths, and the effects of external conditions like pressure and temperature.

High-pressure infrared (IR) spectroscopy studies have revealed that hexaamminenickel(II) bromide undergoes a phase transition at approximately 18 kbar. acs.org This transition is characterized by a change to a structure of lower symmetry, possibly monoclinic. acs.org A notable observation in the high-pressure studies of hexaamminenickel(II) halides is the softening of the symmetric NH₃ bending mode as the transition pressure is approached. acs.org This suggests a coupling of this vibrational mode to a soft mode that drives the phase transition. acs.org

The application of high pressure to nickel(II) bromide (NiBr₂) has also been shown to significantly affect its magnetic phase transitions. arxiv.org While this research focuses on the simple halide, it underscores the sensitivity of nickel bromide compounds to pressure, which can induce substantial changes in their physical properties.

At ambient conditions, hexaamminenickel(II) bromide possesses a fluorite structure where the ammine groups have considerable rotational freedom. acs.org As the temperature is lowered, a phase transition associated with the ordering of these NH₃ groups occurs at 36 K. acs.org This transition leads to a distortion of the cubic lattice to a structure of lower symmetry. acs.org Low-temperature Raman spectroscopy is a key technique for studying these phase transitions, as changes in the spectra can elucidate the nature of the structural changes and the ordering of the ammine ligands.

Isotopic substitution is a valuable technique for assigning vibrational modes by observing the frequency shifts that occur when an atom is replaced by one of its isotopes. libretexts.orgnih.gov Changing the mass of an atom affects the reduced mass of the vibrating system, leading to a predictable change in the vibrational frequency. libretexts.org This method is particularly effective when hydrogen is replaced with deuterium, as the mass is doubled, causing a significant downshift in the frequencies of the vibrational modes involving that atom. libretexts.org

In the context of nickel ammine bromide, substituting ¹⁴N with ¹⁵N or ¹H with ²H (deuterium) in the ammonia (B1221849) ligands would lead to shifts in the vibrational frequencies of the N-H stretching and bending modes, as well as the Ni-N stretching modes. libretexts.org These shifts provide definitive evidence for the assignment of these specific vibrations. libretexts.orgnih.gov

The vibrational spectrum of hexaamminenickel(II) bromide is characterized by modes arising from the internal vibrations of the ammonia ligands and the vibrations of the NiN₆ octahedron. The ammonia molecule has four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), degenerate asymmetric stretching (ν₃), and degenerate asymmetric bending (ν₄). researchgate.netresearchgate.netyoutube.compurdue.edu

In the [Ni(NH₃)₆]²⁺ complex, these modes are present with some shifts due to coordination. Additionally, new vibrational modes appear, corresponding to the Ni-N stretching and bending. The assignment of these modes is crucial for understanding the nature of the coordination bond.

Table 1: Vibrational Mode Assignments for Ammonia and Coordinated Ammonia

Vibrational ModeDescriptionTypical Frequency Range (cm⁻¹)
ν(N-H)N-H stretching3150 - 3400
δ(NH₃)NH₃ degenerate deformation (bending)~1600
δ(NH₃)NH₃ symmetric deformation (bending)~1100 - 1350
ρ(NH₃)NH₃ rocking650 - 850
ν(Ni-N)Ni-N stretching~300 - 400

Note: The exact frequencies can vary depending on the physical state of the sample and the specific counter-ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the d-orbitals of the nickel(II) ion. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons from lower to higher energy d-orbitals. The energies of these transitions are dictated by the ligand field environment around the central metal ion.

In hexaamminenickel(II) bromide, the Ni²⁺ ion is in a d⁸ electronic configuration and is surrounded by six ammonia ligands in an octahedral geometry. blogspot.commhchem.org According to crystal field theory, the five degenerate d-orbitals of the free Ni²⁺ ion are split into two energy levels in an octahedral field: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). libretexts.orgwikipedia.org

The electronic spectrum of the [Ni(NH₃)₆]²⁺ complex ion typically shows two prominent absorption peaks. docbrown.info One peak is observed in the near-ultraviolet and violet region around 360 nm, and another is in the yellow-orange region around 590 nm. docbrown.info These absorptions are responsible for the pale blue color of the complex. docbrown.info

These absorption bands correspond to spin-allowed electronic transitions from the ³A₂g ground state to excited triplet states:

³A₂g → ³T₂g

³A₂g → ³T₁g(F)

³A₂g → ³T₁g(P)

The energy of these transitions can be used to determine the ligand field splitting parameter (Δo or 10Dq), which is a measure of the energy separation between the t₂g and eg orbitals, and the Racah parameter (B), which relates to the interelectronic repulsion energies. Ammonia is considered a relatively strong-field ligand, leading to a larger Δo compared to weaker-field ligands like water. blogspot.com

Table 2: Electronic Transitions for [Ni(NH₃)₆]²⁺

TransitionTypical λₘₐₓ (nm)Corresponding Color Absorbed
³A₂g → ³T₂g~590Yellow-Orange
³A₂g → ³T₁g(F)~360Violet
³A₂g → ³T₁g(P)(Often in UV region)Ultraviolet

The analysis of these electronic transitions provides fundamental information about the metal-ligand bonding and the electronic structure of the complex.

In Situ Spectroscopic Monitoring of Reaction Intermediates

In situ spectroscopic techniques are crucial for observing the transient species and intermediates that form during chemical reactions. The thermal decomposition of hexaamminenickel(II) bromide has been investigated in detail using simultaneous thermogravimetry/differential thermal analysis coupled online with mass spectroscopy (TG-MS) and temperature-resolved X-ray diffraction (TR-XRD). researchgate.net These methods allow for the real-time monitoring of changes in mass, thermal events, and crystalline structure, as well as the identification of evolved gaseous species. researchgate.net

During the thermal deamination of hexaamminenickel(II) bromide, evolved gas analysis by TG-MS confirmed the release of ammonia. researchgate.net Significantly, the analysis also detected the presence of transient species such as NH₂, NH, N₂, and H₂ fragments. researchgate.net These species are not primary decomposition products of the complex itself but result from the subsequent fragmentation and pyrolysis of the evolved ammonia gas at elevated temperatures. researchgate.net Concurrently, in situ TR-XRD was used to monitor the solid-state intermediates formed during the deamination process, revealing the pathway leading to the final product, which was identified as nano-sized metallic nickel. researchgate.net

TechniqueObservationDetected Species/IntermediatesReference
TG-MS (Evolved Gas Analysis)Gaseous products from thermal decompositionNH₃ (Ammonia), NH₂, NH, N₂, H₂ researchgate.net
TR-XRDSolid-state intermediates during thermal deaminationCrystalline intermediates leading to metallic nickel researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is significantly influenced by the paramagnetic nature of the Nickel(II) ion. researchgate.net High-spin, octahedral Ni(II) complexes are paramagnetic, which typically leads to substantial broadening of NMR signals. researchgate.net This broadening occurs because the electronic relaxation times for these monomers are often long, making the acquisition of high-resolution spectra challenging. researchgate.net

Despite these challenges, NMR has been successfully applied to study the dynamics of nickel ammine systems. The kinetics of ammonia exchange between nickel ammine complexes and ammonia in both aqueous and anhydrous ammonia solutions have been measured using ¹⁴N NMR spectroscopy. acs.orgacs.org This approach allows for the determination of reaction rates and provides insight into the ligand exchange mechanisms. For other paramagnetic Ni(II) complexes, one- and two-dimensional ¹H NMR techniques, such as COSY, have been used to assign hyperfine shifted resonances, demonstrating that structural information can be obtained even from these complex spectra. nih.gov

NMR Application/FindingKey DetailsReference
Challenge of ParamagnetismOctahedral Ni(II) complexes are paramagnetic, leading to significantly broadened NMR signals due to long electronic relaxation times. researchgate.net
Kinetic Studies¹⁴N NMR has been used to measure the kinetics of ammonia exchange between nickel ammine complexes and free ammonia. acs.orgacs.org
Structural Assignment2D NMR methods (e.g., COSY) can be employed to assign hyperfine shifted proton resonances in paramagnetic octahedral Ni(II) complexes. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a paramagnetic d⁹ species in the Ni(I) state or a d⁸ species with a triplet ground state (S=1) in the common Ni(II) state, nickel complexes are well-suited for study by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov This technique directly probes the unpaired electrons, providing detailed information about the electronic structure and coordination environment of the nickel center. nih.gov For Ni(II) ions, which are non-Kramers S=1 ions, the EPR spectra can be complex. nih.govacs.org The analysis often depends on the magnitude of the zero-field splitting parameter (D) relative to the microwave frequency used in the experiment. nih.gov

EPR studies on various Ni(II) complexes have successfully determined their spin Hamiltonian parameters, including g-values and zero-field splitting. nih.gov For instance, the EPR spectrum of a polycrystalline Ni(II) complex can indicate whether D is larger or smaller than the resonance field, guiding further analysis. nih.gov Furthermore, EPR is instrumental in identifying transient nickel oxidation states, such as Ni(I) and Ni(III), which are proposed as key intermediates in catalytic cycles. researchgate.net The rhombic EPR spectra observed for these species, characterized by distinct g-values (e.g., g₁, g₂, g₃), confirm the presence of a metal-based radical and provide insight into its geometry. researchgate.netrsc.org

Nickel SpeciesCoordination Environment/ComplexKey EPR Parameters (g-values, D)Reference
Ni(III)Square-planar with tetradentate o-phenylenedioxamidate ligandg₁ = 2.193, g₂ = 2.080, g₃ = 2.006 rsc.org
Ni(I)Intermediate from reduction of (iPrN3)NiIICl₂gₓ = 2.241, gᵧ = 2.113, g₂ = 2.049 researchgate.net
Ni(II)Diluted in Zn(pyrazole)₆(NO₃)₂Triplet spectrum indicating D < Hₒ nih.gov
Ni(II)Pseudotetrahedral Ni(PPh₃)₂Cl₂D = +13.20 cm⁻¹, g = 2.20 acs.org
Ni(III)NiIII(H-₂G₃) oligopeptide complexgₓₓ = 2.210, gᵧᵧ = 2.175, g₂₂ = 2.023

Mass Spectrometry (MS) (e.g., ESI-MS)

Mass spectrometry (MS) is a versatile tool for the characterization of this compound, providing information on both its decomposition products and its solution-state behavior. As mentioned previously, thermogravimetry coupled with mass spectrometry (TG-MS) has been used to analyze the gases evolved during the thermal decomposition of [Ni(NH₃)₆]Br₂. researchgate.net This technique provides direct evidence for the deamination process by detecting ammonia and can identify secondary fragmentation products formed at high temperatures. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing coordination complexes in solution. uvic.caacs.org For this compound, ESI-MS in positive ion mode would be expected to detect the intact hexaamminenickel(II) cation, [Ni(NH₃)₆]²⁺. Additionally, species corresponding to the successive loss of ammonia ligands, such as [Ni(NH₃)₅Br]⁺ or various [Ni(NH₃)ₓ]²⁺ ions, might be observed depending on the instrumental conditions. ESI-MS studies on related dinuclear nickel(II) complexes have shown parent ions where the complex is associated with a proton, such as [{Ni(L-R)}₂ + H]¹⁺, demonstrating the utility of the technique in identifying the composition of complex species in the gas phase. researchgate.net

TechniqueType of Information ObtainedObserved/Expected Species for Nickel Ammine SystemsReference
TG-MSAnalysis of evolved gases during thermal decompositionNH₃, NH₂, NH, N₂, H₂ researchgate.net
ESI-MSCharacterization of complex ions in solutionExpected: [Ni(NH₃)₆]²⁺, fragments from NH₃ loss (e.g., [Ni(NH₃)ₓ]²⁺), and adducts with counter-ions or protons. uvic.caresearchgate.net

Thermal Behavior and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

Detailed investigations into the thermal behavior of hexaamminenickel(II) bromide have been conducted using thermogravimetry (TG) and differential thermal analysis (DTA) simultaneously coupled with online mass spectrometry (MS). akjournals.com This powerful combination allows for the precise correlation of mass loss events with the identity of the evolved gaseous species.

During the thermal decomposition of [Ni(NH₃)₆]Br₂, the primary gaseous product evolved is ammonia (B1221849) (NH₃). akjournals.com However, evolved gas analysis by TGA-MS reveals that the liberated ammonia can further fragment during pyrolysis. akjournals.comresearchgate.net This results in the detection of other transient gaseous species and fragments, including amidogen (B1220875) (NH₂), imidogen (B1232750) (NH), molecular nitrogen (N₂), and hydrogen (H₂). akjournals.comresearchgate.net The presence of these fragments indicates the complexity of the reactions occurring in the gas phase immediately following the initial decomposition steps. akjournals.com

The decomposition of hexaamminenickel(II) bromide is characterized by a series of distinct deamination (ammonia loss) steps. akjournals.comresearchgate.net The process does not occur in a single event but rather through a sequence of reactions, each corresponding to a specific temperature range and mass loss.

The decomposition pathway proceeds as follows:

First Stage: The initial decomposition begins at approximately 90°C with the loss of four molecules of ammonia to form the intermediate diammine nickel(II) bromide. akjournals.com Mass spectrometry confirms the evolution of ammonia with an ion peak observed at 165°C for this step. akjournals.com [Ni(NH₃)₆]Br₂ → [Ni(NH₃)₂]Br₂ + 4NH₃

Second Stage: In the temperature range of 180°C to 260°C, the two remaining ammonia molecules are liberated. akjournals.com The corresponding MS ion peak for ammonia in this stage is detected at 250°C, leading to the formation of anhydrous nickel(II) bromide. akjournals.com [Ni(NH₃)₂]Br₂ → NiBr₂ + 2NH₃

Final Stage: The final decomposition of nickel(II) bromide yields metallic nickel as the end product. akjournals.comakjournals.com

The following table summarizes the key stages of the thermal decomposition of [Ni(NH₃)₆]Br₂ as identified by TGA-MS. akjournals.com

Decomposition StageTemperature RangeProcessSolid ProductGaseous Product
190°C - 180°CLoss of 4 NH₃ molecules[Ni(NH₃)₂]Br₂NH₃
2180°C - 260°CLoss of 2 NH₃ moleculesNiBr₂NH₃
3> 260°CDecomposition of NiBr₂Ni(Not specified)

Temperature-Resolved X-ray Diffraction (TR-XRD) for Phase Transitions

To monitor the structural changes and identify the solid-state intermediates formed during decomposition, temperature-resolved X-ray diffraction (TR-XRD) is employed. akjournals.comresearchgate.net This in situ technique provides crystallographic information as the sample is heated, confirming the phase transitions that correspond to the deamination steps observed in TGA. akjournals.com The TR-XRD analysis confirms the formation of intermediates such as diammine nickel(II) bromide ([Ni(NH₃)₂]Br₂) and anhydrous nickel(II) bromide (NiBr₂) before the final residue of metallic nickel is formed. akjournals.comresearchgate.net

Products of Thermal Decomposition and Materials Formation

The final products of the thermal decomposition of hexaammminenickel(II) bromide are highly dependent on the surrounding atmosphere. In an inert atmosphere, the decomposition pathway leads to the formation of nano-sized metallic nickel. Conversely, in an oxidizing atmosphere, such as air or oxygen, the formation of nickel(II) oxide is the expected outcome.

Formation of Nano Metallic Nickel

Under inert conditions, typically in a nitrogen or argon atmosphere, the thermal decomposition of hexaamminenickel(II) bromide proceeds in a multi-step process. Initially, the compound undergoes deamination, where ammonia molecules are sequentially lost, forming intermediate ammine complexes. This is followed by the decomposition of the resulting nickel bromide (NiBr₂) to yield nano-sized metallic nickel. semanticscholar.orgresearchgate.net

[Ni(NH₃)₆]Br₂ (s) → [Ni(NH₃)₂(s) + 4NH₃ (g) [Ni(NH₃)₂]Br₂ (s) → NiBr₂ (s) + 2NH₃ (g) NiBr₂ (s) → Ni (s) + Br₂ (g)

Evolved gas analysis during this process has revealed the presence of not only ammonia but also its fragmentation products, including NH₂, NH, N₂, and H₂. semanticscholar.org The formation of these species is attributed to the pyrolysis of the evolved ammonia at higher temperatures. The final solid product, nano-sized metallic nickel, has been confirmed through techniques such as X-ray diffraction (XRD). semanticscholar.org

Table 1: Decomposition Stages of Hexaamminenickel(II) Bromide in an Inert Atmosphere

Temperature Range (°C)Decomposition StepGaseous ProductsSolid Product
90 - 180[Ni(NH₃)₆]Br₂ → [Ni(NH₃)₂]Br₂4NH₃[Ni(NH₃)₂]Br₂
180 - 260[Ni(NH₃)₂]Br₂ → NiBr₂2NH₃NiBr₂
> 400NiBr₂ → NiBr₂Nano Metallic Nickel

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate.

Formation of Nickel(II) Oxide (NiO)

While the formation of metallic nickel is well-established in inert atmospheres, the decomposition in the presence of oxygen is expected to yield nickel(II) oxide. Although direct and detailed experimental studies on the thermal decomposition of hexaamminenickel(II) bromide in an oxidizing atmosphere are not as extensively reported in the readily available literature, the principles of thermal decomposition of nickel salts in air strongly suggest the formation of NiO.

For instance, the thermal decomposition of other nickel salts, such as nickel nitrate, in an air or oxygen atmosphere is a known method for the preparation of NiO. dntb.gov.ua The general mechanism involves the decomposition of the salt to form an intermediate that is subsequently oxidized to nickel(II) oxide. In the case of hexaamminenickel(II) bromide, the intermediate nickel bromide formed during deamination would likely react with oxygen at elevated temperatures to form NiO and release bromine gas.

The proposed reaction in an oxidizing atmosphere would be:

NiBr₂ (s) + ½O₂ (g) → NiO (s) + Br₂ (g)

The formation of NiO is a common outcome for the high-temperature treatment of many nickel compounds in the presence of an oxygen source.

Mechanistic Investigations of Chemical Reactivity

Ligand Exchange and Substitution Reaction Mechanisms

Ligand substitution reactions involve the replacement of one or more ligands in the coordination sphere of the nickel metal center by other ligands. libretexts.org For a typical octahedral nickel(II) ammine complex, such as hexaamminenickel(II) bromide, these reactions are crucial for understanding its stability and reactivity in solution. The mechanism of these substitutions can be classified into a continuum of pathways, primarily distinguished by the sequence of bond-forming and bond-breaking events. libretexts.org

Ligand substitution at a metal center can proceed through several distinct mechanistic pathways: Dissociative (D), Associative (A), and Interchange (I). libretexts.orgoup.com

Dissociative (D) Mechanism: This two-step pathway begins with the cleavage of the bond between the metal and the leaving ligand, forming an intermediate with a reduced coordination number. wikipedia.orglibretexts.org This intermediate then rapidly coordinates with the incoming ligand. libretexts.org For an octahedral complex, the rate-determining step is the formation of a five-coordinate intermediate. libretexts.org This mechanism is analogous to the S_N1 reaction in organic chemistry. wikipedia.org Reactions proceeding through a dissociative pathway typically show a positive entropy of activation, reflecting the increase in disorder in the rate-determining step. wikipedia.org

Associative (A) Mechanism: In this pathway, the incoming ligand first binds to the metal center, forming an intermediate with an increased coordination number, after which the leaving group departs. libretexts.orgwikipedia.org This mechanism is analogous to the S_N2 pathway. libretexts.orgwikipedia.org Associative substitution is common for coordinatively unsaturated complexes, such as 4-coordinate square planar d8 complexes, but is rare for coordinatively saturated octahedral complexes due to steric hindrance. libretexts.orglibretexts.org The formation of a more ordered intermediate results in a negative entropy of activation. wikipedia.org

Interchange (I) Mechanism: This pathway is a concerted process where no distinct intermediate is formed. libretexts.orgwikipedia.org The entering ligand assists in the departure of the leaving group, proceeding through a single transition state where the incoming ligand is bonding to the metal as the leaving ligand is dissociating. libretexts.org The interchange mechanism is further subdivided based on the degree of bond making versus bond breaking in the transition state. oup.com

Dissociative Interchange (I_d): If bond breaking is more significant than bond making in the transition state, the mechanism is termed I_d. The reaction rate is more sensitive to the identity of the leaving group than the incoming one. oup.com Octahedral Ni(II) aquo complexes, for instance, exchange water ligands via the I_d pathway. wikipedia.org

Associative Interchange (I_a): If bond making is more advanced in the transition state, the mechanism is classified as I_a, and the rate is more dependent on the nature of the entering ligand. oup.comwikipedia.org

The key features distinguishing these mechanistic pathways are summarized in the table below.

FeatureDissociative (D)Associative (A)Interchange (I)
Intermediate Detectable, reduced coordination numberDetectable, increased coordination numberNo detectable intermediate
Rate Determining Step Ligand dissociationLigand associationConcerted exchange
Kinetics Often first-order, independent of incoming ligand concentrationOften second-order, dependent on incoming ligand concentrationCan be first or second order
Activation Entropy (ΔS‡) Generally positiveGenerally negativeIntermediate

This table summarizes the general characteristics of the primary ligand substitution mechanisms.

The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand (a polydentate ligand that binds to the metal via two or more donor atoms) compared to a complex with analogous monodentate ligands. youtube.com This thermodynamic stability is accompanied by a related kinetic phenomenon known as the kinetic chelate effect , which renders chelating complexes more inert to substitution reactions. libretexts.org

The kinetic effect arises from the mechanics of ligand dissociation. For a bidentate ligand like ethylenediamine (B42938) to fully dissociate from a metal center, two separate dissociation steps are required. The first step, where one donor arm of the chelate detaches, is significantly slower than the dissociation of a comparable monodentate ligand like ammonia (B1221849). libretexts.org Furthermore, the subsequent re-coordination of the "dangling" donor group is a rapid, intramolecular process, making the complete dissociation of the ligand less probable. youtube.comlibretexts.org This is because the local concentration of the second donor atom near the open coordination site is very high. libretexts.org

Therefore, a complex like [Ni(en)₃]²⁺ (where 'en' is ethylenediamine) will undergo ligand exchange much more slowly than [Ni(NH₃)₆]²⁺. This difference is not due to stronger metal-ligand bond energies but rather the kinetic barrier to breaking the first bond and the high probability of its reformation before the second bond can break. libretexts.org

Electron Transfer Mechanisms in Catalytic Cycles

Nickel complexes are highly versatile catalysts, largely due to the metal's ability to access multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). squarespace.comnih.gov This redox flexibility allows nickel to participate in a wide array of catalytic cycles, particularly for cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.gov

While classical cross-coupling reactions catalyzed by palladium often involve a Pd(0)/Pd(II) cycle, nickel catalysis is characterized by a richer variety of accessible redox pathways. The ability to engage in one-electron transfer steps opens up radical-based mechanisms involving open-shell Ni(I) and Ni(III) intermediates. nih.govnih.govucla.edu

Ni(0)/Ni(II) Cycle: This is a common pathway in many cross-coupling reactions. It typically involves the oxidative addition of an electrophile (e.g., an aryl bromide) to a Ni(0) species, forming a Ni(II) intermediate. After a transmetalation step, the cycle is closed by reductive elimination, which regenerates the active Ni(0) catalyst. nih.gov

Ni(I)/Ni(III) Cycle: The accessibility of Ni(I) and Ni(III) oxidation states is central to many modern nickel-catalyzed transformations, especially those involving C(sp³)-hybridized electrophiles or photoredox catalysis. squarespace.comnih.gov A Ni(I) species can activate an alkyl halide via single-electron transfer or halogen-atom abstraction to generate a radical, leading to a Ni(III) intermediate that can undergo reductive elimination. squarespace.comnih.gov

Ni(0)/Ni(II)/Ni(III) Cycle: In some systems, particularly under photoredox conditions, more complex cycles are operative. For instance, a Ni(0) species can undergo oxidative addition to form a Ni(II) complex. This Ni(II) intermediate can then be oxidized by a photocatalyst to a Ni(III) species, which subsequently undergoes reductive elimination to form the product and a Ni(I) species. bohrium.comnih.govescholarship.org The Ni(I) is then reduced back to Ni(0) to restart the cycle. bohrium.comnih.gov

The specific catalytic cycle that dominates a reaction depends on subtle changes in the ligands, substrates, and reaction conditions. nih.govescholarship.org

Oxidative addition and reductive elimination are two fundamental and opposing elementary steps in organometallic catalysis. wikipedia.orgwikipedia.org

Oxidative Addition: This is a process where both the formal oxidation state and the coordination number of the metal center increase. wikipedia.org For example, a 16-electron Ni(0) complex can react with an aryl bromide (Ar-Br) to form an 18-electron Ni(II) complex, [Ni(Ar)(Br)L₂]. libretexts.org This step is crucial for activating substrates. Nickel is particularly adept at facilitating challenging oxidative additions. nih.govucla.edu Single-electron oxidative addition is also possible, for instance, from a Ni(I) species reacting with an aryl halide to form a Ni(III) species. nih.gov

Reductive Elimination: This is the microscopic reverse of oxidative addition, where a new covalent bond is formed between two ligands, and both the oxidation state and coordination number of the metal decrease. wikipedia.org For example, a Ni(II) complex, [Ni(Ar)(R)L₂], can eliminate an Ar-R molecule, regenerating a Ni(0) species. libretexts.org This step is often the final, product-forming step in a catalytic cycle. wikipedia.org For reductive elimination to occur, the two groups being coupled must typically be in a cis orientation on the metal's coordination sphere. wikipedia.orglibretexts.org Oxidation of the metal center can promote reductive elimination; for instance, C-N bond-forming reductive elimination is often more facile from a Ni(III) intermediate than from a Ni(II) center. nih.govnih.gov

These two processes are key to the catalytic cycles that enable bond formation. wikipedia.org

ProcessChange in Oxidation StateChange in Coordination NumberKey FeatureExample
Oxidative Addition Increases by 2 (or 1)Increases by 2 (or 1)Substrate activationNi(0) + Ar-Br → Ni(II)(Ar)(Br)
Reductive Elimination Decreases by 2 (or 1)Decreases by 2 (or 1)Product formationNi(II)(Ar)(R) → Ni(0) + Ar-R

This table provides a comparative overview of oxidative addition and reductive elimination in the context of nickel catalysis.

Amine ligands are not merely passive spectators in nickel catalysis; their coordination and potential for deprotonation can play a decisive role in the reaction mechanism.

Coordination and Electronic Tuning: Coordinated ammine or other amine ligands influence the steric and electronic properties of the nickel center. They can stabilize specific oxidation states and modulate the metal's reactivity in key steps like oxidative addition and reductive elimination. nih.gov

Deprotonation and Enhanced Reactivity: The deprotonation of a coordinated amine (NH₃) or amide (RNH₂) ligand to form an amido (NH₂⁻) or imido (RNH⁻) ligand dramatically alters the electronic properties of the complex. The resulting negatively charged ligand is a much stronger σ- and π-donor, which can significantly impact reactivity.

In substitution chemistry, this is the basis of the S_N1CB (Substitution Nucleophilic, first order, Conjugate Base) mechanism. Deprotonation of an ammine ligand in a Co(III) or other metal complex creates a conjugate base from which the leaving group dissociates much more readily. wikipedia.orgwikipedia.org

In catalytic redox cycles, deprotonated amine/amide ligands can stabilize higher, electron-deficient metal oxidation states, such as Ni(III). nih.gov This stabilization can facilitate oxidation of the metal center and promote the subsequent C-N reductive elimination step. nih.gov The interplay between amine coordination, deprotonation, and ligand oxidation is crucial in both synthetic catalysis and bioinorganic systems like nickel superoxide (B77818) dismutase (NiSOD), where N-donors are key to the Ni(III)/Ni(II) redox couple. nih.govacs.org

Radical Intermediates and Radical Chain Mechanisms

Nickel catalysis is distinguished by its ability to access open-shell electron configurations, such as Ni(I) and Ni(III), which facilitates single-electron transfer processes and radical-based reaction pathways. nih.govnih.gov In the context of complexes involving amine and bromide ligands, these radical mechanisms are pivotal for activating otherwise inert chemical bonds.

A common pathway begins with the activation of alkyl electrophiles by a low-valent nickel species, typically Ni(I), to generate an alkyl radical. acs.orgnih.gov This process can proceed through several proposed mechanisms, including a stepwise single-electron transfer (SET) followed by halide dissociation, an S(_N)2 oxidative addition followed by radical ejection, or a concerted halogen atom transfer (XAT). acs.orgnih.gov Studies involving model (Xantphos)Ni(I)-aryl complexes support a concerted halogen atom abstraction pathway. acs.orgnih.gov

In some systems, particularly under photoredox conditions, the homolysis of a Nickel-Bromine bond can lead to the extrusion of a bromine radical. nih.gov This highly reactive bromine radical can then abstract a hydrogen atom from an alkyl feedstock via a Hydrogen Atom Transfer (HAT) mechanism, generating a carbon-centered radical that enters the catalytic cycle. nih.govthieme-connect.de This strategy is effective for various enantioselective C(sp³)–H cross-coupling reactions. thieme-connect.de

Once the carbon-centered radical is formed, it is typically trapped by a Ni(II) species. The capture of the radical by a Ni(II)-aryl or Ni(II)-alkyl complex is a critical step that expands the scope of cross-coupling reactions. acs.orgnih.gov This event leads to the formation of a high-valent organometallic Ni(III) intermediate. nih.govresearchgate.net Subsequent reductive elimination from this Ni(III) species forms the desired carbon-carbon or carbon-heteroatom bond and regenerates a lower-valent nickel species, which continues the catalytic cycle. researchgate.netescholarship.org The entire process can be summarized in a catalytic cycle that often involves Ni(I), Ni(II), and Ni(III) oxidation states. escholarship.orgescholarship.org

The relative rates of radical trapping and reductive elimination are crucial and depend on the nature of the nickel complex. For instance, Ni(II)-aryl complexes efficiently trap radicals with a barrier of 7 to 9 kcal/mol, followed by rapid reductive elimination. nih.govnih.gov In contrast, while Ni(II)-alkyl complexes also capture radicals to form a detectable Ni(III) species, the subsequent C(sp³)–C(sp³) bond-forming reductive elimination can be slow. nih.govnih.gov

Nickel SpeciesRole in Radical MechanismResearch Findings
Ni(I) Radical GenerationMediates the formation of alkyl radicals from alkyl halides via a concerted halogen atom abstraction pathway. acs.orgnih.gov
Ni(II) Radical CaptureTraps carbon-centered radicals to form a high-valent Ni(III) intermediate, a key step for bond formation. acs.orgresearchgate.net
Ni(III) Reductive EliminationUndergoes reductive elimination to form the final product and regenerate a lower-valent Ni catalyst. nih.govresearchgate.net
Bromine Radical (Br•) Reaction InitiationGenerated via Ni-Br bond homolysis; initiates reactions by abstracting a hydrogen atom (HAT). nih.govthieme-connect.de

Influence of Counter-Ions and Additives on Reaction Pathways

The reactivity and mechanistic pathway of nickel ammine bromide systems are highly sensitive to the presence of specific counter-ions and additives. These components can fundamentally alter the catalytic cycle, influence the stability of key intermediates, and ultimately dictate reaction efficiency and selectivity. nih.govacs.orgchemistryworld.com

Additives:

Additives, particularly bases, play a crucial role in steering reaction pathways. In nickel-catalyzed electrochemical aryl amination, the additive 1,8-Diazabicycloundec-7-ene (DBU) is critical. nih.gov In the absence of DBU, a Ni(II) aryl amine bromide intermediate can decompose, leading to undesired homo-coupling products. However, the addition of DBU facilitates the deprotonation of the coordinated amine, converting the unstable Ni(II) aryl amine bromide intermediate into a more stable Ni(II) aryl amido intermediate. nih.gov This stable intermediate is essential for the subsequent steps of oxidation and reductive elimination that lead to the desired cross-coupled product. nih.gov

Furthermore, DBU has been shown to switch the mechanism of aryl bromide oxidative addition. In its absence, the reaction proceeds through a Ni(I)-based pathway. With DBU present, the mechanism shifts to a Ni(0)-based pathway. nih.gov Other additives, such as dimethyl fumarate, can accelerate reductive elimination through π-coordination to the nickel center. nih.gov

Counter-Ions:

In some systems, the bromide ion itself can be an active participant in the reaction. For example, redox-active bromide in the supporting electrolyte can act as a redox mediator, promoting the oxidation of a stable Ni(II) aryl amido intermediate to a reactive Ni(III) aryl amido intermediate, which is primed for reductive elimination. nih.gov The choice of the bromide source can also be integral to the reaction; in certain enantioselective cross-couplings, NiBr₂·glyme serves not only as the catalyst precursor but also as the source of bromide for the in-situ generation of bromine radicals. thieme-connect.de

ComponentTypeInfluence on Reaction Pathway
Additive 1,8-Diazabicycloundec-7-ene (DBU)Acts as a base to form a stable Ni(II) aryl amido intermediate, preventing side reactions. nih.gov
Additive 1,8-Diazabicycloundec-7-ene (DBU)Shifts the aryl halide oxidative addition mechanism from a Ni(I)-based to a Ni(0)-based pathway. nih.gov
Counter-Ion Triflate (OTf⁻) vs. Halides (Br⁻, Cl⁻)More labile counter-ions like OTf⁻ accelerate precatalyst activation and shorten reaction times compared to halides. acs.org
Counter-Ion Bromide (Br⁻)Can function as a redox mediator to promote the oxidation of Ni(II) intermediates to Ni(III). nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in modeling the properties of transition metal complexes like nickel ammine bromide.

DFT calculations are widely used to determine the ground-state electronic structure and equilibrium geometry of nickel complexes. For hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂, DFT can be employed to optimize the molecular geometry of the [Ni(NH₃)₆]²⁺ cation. These calculations typically predict an octahedral coordination geometry around the Ni(II) center, with the six ammonia (B1221849) ligands situated at the vertices.

The electronic configuration of the Ni(II) ion (d⁸) in an octahedral field leads to a ³A₂g ground state. DFT calculations can provide detailed information about the molecular orbitals, including the energies and compositions of the frontier orbitals (HOMO and LUMO). This information is crucial for understanding the complex's reactivity and spectroscopic properties. For instance, the ligand field strength of ammonia ligands can be quantified, and its influence on the d-orbital splitting can be analyzed. nih.gov Studies on related nickel(II) dihalide complexes have shown that the nature of the halide can influence the ligand field strength, with bromide providing a weaker field than chloride. nih.gov

DFT calculations on similar [Ni(NH₃)ₙ(H₂O)₆₋ₙ]²⁺ complexes have shown that the calculated Ni-N bond lengths are in reasonable agreement with experimental crystallographic data. nih.govresearchgate.net For [Ni(NH₃)₆]²⁺, the calculated Ni-N bond length is slightly longer than the experimentally observed average. nih.govresearchgate.net A natural population analysis from DFT can reveal the extent of ligand-to-metal charge transfer, which is correlated with the stabilization energy of the complex. nih.govresearchgate.net

Table 1: Representative Calculated vs. Experimental Bond Lengths in Hexaamminenickel(II) Complexes

Bond Calculated (Å) Experimental (Å)
Ni-N 2.205(3) 2.135(18)

Data from DFT calculations on [Ni(NH₃)₆]²⁺ and crystallographic data for related structures. nih.govresearchgate.net

DFT is a powerful tool for investigating the mechanisms of reactions involving nickel complexes. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of reaction pathways and the identification of rate-determining steps.

In the context of nickel-catalyzed reactions, DFT studies have been crucial in understanding mechanisms such as oxidative addition, reductive elimination, and single-electron transfer (SET) processes. nih.govmdpi.comresearchgate.net For instance, in Ni-catalyzed cross-coupling reactions, DFT calculations can elucidate the feasibility of different catalytic cycles, such as Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles. nih.govmdpi.com

While specific reaction mechanisms involving this compound as a reactant or catalyst are not extensively detailed in the provided search results, the principles of applying DFT to study such reactions are well-established. For example, if this compound were involved in a ligand exchange reaction, DFT could be used to model the associative or dissociative pathways, calculating the activation barriers for each step. The role of solvent can also be incorporated into these models to provide a more realistic description of the reaction environment.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help to assign the bands observed in experimental UV-Vis spectra. For [Ni(NH₃)₆]²⁺, TD-DFT can predict the energies of the spin-allowed d-d transitions (³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P)), which are responsible for its characteristic color. The calculated transition energies can be compared with experimental spectroscopic data to validate the computational model. nih.gov

DFT can also be used to predict vibrational frequencies. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix can be constructed, and its diagonalization yields the vibrational modes and their frequencies. These can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands.

Quantum Chemical Modeling of Coordination Environments

Quantum chemical methods provide detailed insights into the nature of the coordination environment in metal complexes. For this compound, these models can elucidate the interactions between the central nickel ion and the ammonia ligands, as well as the influence of the bromide counter-ions.

DFT studies on [Ni(NH₃)ₙ(H₂O)₆₋ₙ]²⁺ complexes have shown that the successive replacement of water ligands by ammonia results in an increase in the stabilization energy of the complex. nih.govresearchgate.net This is attributed to the greater ligand field strength of ammonia compared to water. A natural population analysis reveals that complexes with higher stabilization energies exhibit a greater degree of ligand-to-metal charge transfer. nih.govresearchgate.net This charge is primarily accommodated in the metal's 4s and 3d orbitals. nih.govresearchgate.net

The modeling of the coordination sphere also explains trends in reactivity, such as the increased lability of water ligands as more ammonia ligands are introduced. This is correlated with an increase in the calculated Ni-OH₂ bond length. nih.govresearchgate.net An analysis of the electron density at the metal-ligand bond critical points can characterize the nature of the bonding, which is typically found to be predominantly a closed-shell (ionic) interaction in these types of complexes. nih.govresearchgate.net

Computational Insights into Reactivity and Selectivity Determinants

Computational chemistry offers a powerful lens through which to understand the factors that govern the reactivity and selectivity of nickel complexes in chemical transformations. DFT calculations can be used to probe how the electronic and steric properties of the ligands and substrates influence the outcome of a reaction.

For nickel-catalyzed reactions, computational studies have provided key insights into selectivity. For example, in cross-coupling reactions, DFT has been used to understand why certain catalysts favor the formation of one product over another. nih.gov The calculations can reveal subtle differences in the activation barriers for competing reaction pathways, which can explain the observed selectivity.

In the context of this compound, computational studies could be used to predict its reactivity in various potential applications. For instance, the propensity of the ammonia ligands to be displaced by other nucleophiles could be assessed by calculating the reaction energies for ligand exchange reactions. The redox properties of the nickel center can also be investigated computationally, providing an estimate of its reduction potential. These theoretical predictions can guide the experimental exploration of the chemistry of this compound.

Table 2: Mentioned Compounds

Compound Name
This compound
Hexaamminenickel(II) bromide
[Ni(NH₃)₆]Br₂
[Ni(NH₃)₆]²⁺
Nickel(II) dihalide
[Ni(NH₃)ₙ(H₂O)₆₋ₙ]²⁺

Advanced Coordination Chemistry Aspects

Nickel Ammine Bromides as Model Systems for Solvation Phenomena

While not exclusively defined as a formal model system, nickel ammine bromide complexes, such as hexaamminenickel(II) bromide ([Ni(NH3)6]Br2), provide a clear and instructive example of the solvation process for ionic coordination compounds. When dissolved in a polar solvent like water, the ionic lattice dissociates to release the complex cation, [Ni(NH3)6]2+, and bromide anions, Br-, into the solution.

The subsequent interactions with solvent molecules illustrate key solvation principles:

Anion Solvation: The bromide anions are solvated via ion-dipole interactions, where the positive ends of the solvent dipoles (e.g., the hydrogen atoms in water) orient themselves around the negatively charged Br- ion, forming a solvation shell.

Complex Cation Solvation: The solvation of the [Ni(NH3)6]2+ cation is more complex. The primary interaction involves the formation of hydrogen bonds between the hydrogen atoms of the coordinated ammine ligands and the electronegative atoms of the solvent molecules (e.g., the oxygen in water). This creates a second coordination sphere, demonstrating how the ligand shell of a complex ion mediates its interaction with the surrounding solvent environment.

The study of these interactions, including the thermodynamics and kinetics of solvent exchange, provides a foundational understanding of how coordination complexes behave in solution, a critical aspect for applications in areas such as catalysis and electrochemistry.

Polymeric and Supramolecular Architectures in the Solid State

In the solid state, this compound compounds with lower ammonia (B1221849) content, such as monoammine nickel(II) bromide (Ni(NH3)Br2) and diammine nickel(II) bromide (Ni(NH3)2Br2), exhibit fascinating polymeric structures. sci-hub.stresearchgate.net Unlike the discrete [Ni(NH3)6]2+ ions in the hexaammine complex, these lower solvates form infinite chains.

X-ray powder diffraction studies have revealed that Ni(NH3)Br2 is isostructural with its chloride counterpart, Ni(NH3)Cl2. sci-hub.st The crystal structure is composed of polymeric double chains of octahedra running along the crystallographic b-axis. sci-hub.st Within these chains, the nickel(II) centers are in an octahedral NiBr5NH3 coordination environment, and the octahedra share common edges. sci-hub.st This edge-sharing arrangement creates a robust, one-dimensional polymeric architecture.

The supramolecular structure arises from the arrangement of these polymer chains in the crystal lattice. The chains are linked through hydrogen bonds between the ammine ligands of one chain and the bromide ions of adjacent chains, creating a three-dimensional network. This demonstrates how directional, non-covalent interactions dictate the extended solid-state assembly of coordination compounds.

Crystal Structure Data for Isotypic Monoammine Nickel(II) Halides sci-hub.st
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Ni(NH3)Cl2MonoclinicI2/m14.89763.5625113.9229106.301
Ni(NH3)Br2MonoclinicI2/m15.57643.7434614.4224105.894

Factors Influencing Metal-Ligand Bonding in Bromide Ammine Systems

The nature of the coordinate bonds in this compound systems is governed by a combination of electronic and steric factors. These factors influence the strength, length, and degree of covalent character of both the Ni-N (ammine) and Ni-Br (bromide) bonds.

Electronic Factors:

Nephelauxetic Effect: This "cloud-expanding" effect provides evidence for covalent character in metal-ligand bonds, which is a departure from a purely electrostatic interaction model. wikipedia.org When ligands coordinate to a metal ion, the repulsion between the d-electrons decreases, implying that the d-orbitals have expanded due to orbital overlap and covalent bond formation. wikipedia.org Ligands can be arranged in a nephelauxetic series based on their ability to induce this effect. For the ligands , the series generally follows the order: F- < H2O < NH3 < Cl- < CN- < Br- < I-. dalalinstitute.com The position of bromide after ammonia suggests that the Ni-Br bond has a greater degree of covalent character and electron delocalization than the Ni-N bond. dalalinstitute.com

Oxidation State of Nickel: The charge on the central metal ion significantly influences bonding. For nickel(II), the effective nuclear charge attracts the ligand electrons, forming the coordinate bond. A change in oxidation state, for instance to the less common Ni(I) or Ni(III), would alter the electrostatic attraction and the extent of d-orbital overlap, thereby changing the nature of the Ni-ligand bonds. dalalinstitute.comnih.gov

Steric Factors:

Factors Influencing Metal-Ligand Bonding in this compound
FactorDescriptionRelevance to Ni-N BondRelevance to Ni-Br Bond
Nephelauxetic Effect (Covalency)Indicates the degree of d-electron cloud expansion and covalent character. wikipedia.orgNH3 is a moderately strong field ligand, inducing some covalent character.Br- is higher in the nephelauxetic series than NH3, suggesting a greater degree of covalency in the Ni-Br bond. dalalinstitute.com
Metal Oxidation StateThe +2 charge on the nickel ion is the primary driver for electrostatic attraction. dalalinstitute.comStrongly attracted to the Ni(II) center.Forms a strong bond with the Ni(II) center.
Steric HindranceRepulsion between adjacent ligands based on their size.Relatively small, allowing for a coordination number of six in [Ni(NH3)6]2+.Significantly larger than NH3, influencing bond angles and limiting the number of bromide ligands that can directly coordinate in a mixed-ligand sphere.

Emerging Research Directions and Future Perspectives

Catalytic Applications in Organic Synthesis

Nickel ammine bromide complexes are gaining significant attention as versatile and cost-effective catalysts in a variety of organic transformations. Their ability to facilitate the formation of crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, among other reactions, is driving innovation in synthetic chemistry.

The formation of C–N bonds is a cornerstone of modern organic synthesis, vital for the creation of pharmaceuticals, agrochemicals, and functional materials. acs.org Nickel-catalyzed aryl amination has emerged as a powerful alternative to traditional palladium- and copper-based methods, often providing complementary reactivity and being more cost-effective. acs.org

Recent breakthroughs have demonstrated that simple, inexpensive nickel sources like hydrated nickel bromide (NiBr₂·3H₂O) can effectively catalyze C–N cross-coupling reactions. nih.gov One notable methodology operates at room temperature, is tolerant to oxygen, and is initiated by the direct irradiation of a nickel-amine complex with a 365 nm LED. nih.gov This process avoids the need for expensive photoredox catalysts, with the amine substrate serving dual roles as both ligand and base. nih.gov The reaction has proven effective for coupling a wide range of primary and secondary alkyl and aryl amines with aryl bromides and iodides. nih.gov

Mechanistic studies suggest that these transformations can proceed through various nickel catalytic cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) redox processes. acs.orgberkeley.eduresearchgate.net The choice of ligands, bases, and reaction conditions significantly influences the catalytic efficiency and substrate scope. nih.govberkeley.edu For instance, in certain systems, quinuclidine (B89598) has been identified as a superior organic base. nih.gov Research continues to focus on expanding the scope of these reactions to include less reactive aryl chlorides and a broader array of amine nucleophiles, including ammonia (B1221849) and indoles. acs.orgnih.gov

Table 1: Selected Examples of Nickel-Catalyzed C-N Aryl Amination

Catalyst Source Amine Aryl Halide Conditions Yield (%) Reference
NiBr₂·3H₂O Morpholine 4-Bromobenzotrifluoride 365 nm LED, Quinuclidine, DMAc, rt 87 nih.gov
NiBr₂·3H₂O Aniline 4-Bromobenzotrifluoride 365 nm LED, Quinuclidine, DMAc, rt 85 nih.gov
NiBr₂·3H₂O n-Butylamine 4-Bromobenzotrifluoride 365 nm LED, Quinuclidine, DMAc, rt 75 nih.gov
[Ni(⁴-tBu stb)₃] Piperidine 2-Bromopyridine Zn, DBU, Toluene, 100 °C 97 acs.org

C-C Cross-Coupling Reactions (e.g., Negishi Arylations, Reductive Cross-Coupling)

Nickel-catalyzed C-C cross-coupling reactions are indispensable tools for constructing complex organic molecules. This compound and related nickel complexes serve as effective catalysts for these transformations, including Negishi arylations and reductive cross-couplings.

Negishi Arylations: The Negishi coupling, which joins organozinc compounds with organic halides, is a powerful method for C-C bond formation. wikipedia.org Nickel catalysts are often employed and can be particularly effective for coupling alkyl electrophiles. wikipedia.orgnih.gov Mechanistic studies on the enantioselective Negishi arylation of secondary propargylic bromides have provided evidence for a radical chain pathway involving bimetallic oxidative addition. nih.govbohrium.comacs.org These investigations have identified arylnickel(II) complexes as key intermediates in the catalytic cycle. nih.govacs.org

Reductive Cross-Coupling: This class of reactions enables the coupling of two different electrophiles, typically in the presence of a stoichiometric reductant like manganese or zinc metal. polimi.itnih.gov Nickel catalysis is central to these transformations. polimi.itacs.org Recent advancements include the development of a nickel-catalyzed electrochemical method for the reductive cross-coupling of amine-derived radical precursors with aryl iodides, forming C(sp²)–C(sp³) linkages. polimi.itacs.org This electrochemical approach offers a more sustainable alternative by avoiding chemical reductants. polimi.itacs.org Other studies have focused on the reductive coupling of alkyl bromides with partners like aryl bromides and chlorosilanes, demonstrating the versatility of nickel catalysts in forging new C-C and C-Si bonds. chinesechemsoc.orgnih.gov The development of asymmetric variants allows for the synthesis of enantioenriched products bearing tertiary stereogenic centers. nih.gov

Table 2: Examples of Nickel-Catalyzed C-C Cross-Coupling Reactions

Reaction Type Electrophile 1 Electrophile 2 Catalyst System Product Type Reference
Negishi Arylation Secondary Propargylic Bromide Aryl Zinc Reagent Ni(II)/pybox Enantioenriched Allenes nih.govacs.org
Reductive Coupling Aryl Bromide Tertiary Alkyl Halide Ni(II)/Carbene Ligand Aryl-Alkyl Product chinesechemsoc.org
Reductive Coupling Vinyl Bromide Benzyl Chloride Ni(II)/Chiral Ligand Enantioenriched Allylic Product nih.gov
Electrochemical Reductive Coupling Amine-derived Katritzky Salt Aryl Iodide NiBr₂·glyme/Ligand Aryl-Alkyl Product polimi.it

Hydrolytic Catalysis

While research into the catalytic applications of nickel ammine bromides is expanding, their specific use in hydrolytic catalysis remains a less explored frontier. Hydrolytic reactions are fundamental in chemistry and biology, and the development of efficient catalysts for these processes is of significant interest. Although extensive research details the role of nickel complexes in cross-coupling and polymerization, dedicated studies focusing on the hydrolytic capabilities of this compound are not prominent in the current literature. Future research may delve into the potential of these compounds to catalyze the hydrolysis of esters, amides, or other functional groups, potentially uncovering new areas of catalytic activity.

The oligomerization of ethylene (B1197577) to produce linear alpha-olefins is a large-scale industrial process, providing key intermediates for polymers and other chemicals. mdpi.com Nickel complexes are highly effective catalysts for this transformation. mdpi.comdoi.org Specifically, nickel(II) bromide complexes featuring bidentate or tridentate imine-based ligands have been extensively studied. mdpi.comnih.gov

Upon activation with a co-catalyst, such as ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), these nickel bromide pro-catalysts exhibit high activity, converting ethylene primarily into dimers (C4 olefins, e.g., 1-butene) and trimers (C6 olefins). nih.govfrontiersin.org Research has shown that bromide-containing complexes are often more active than their chloride counterparts, a phenomenon attributed to their greater solubility. mdpi.com The structure of the ligand, including the steric and electronic properties, plays a crucial role in determining the catalyst's activity and the selectivity of the oligomer products. mdpi.comresearchgate.net For instance, nickel bromide complexes with (amino)pyridine ligands have been shown to be active catalysts, affording mostly ethylene dimers. nih.gov

Advanced Materials Science Applications Derived from Nickel Ammine Bromides

Beyond catalysis, this compound and its derivatives are being investigated as precursors for advanced materials and for applications in chemical storage. The controlled release of ammonia from these complexes and their decomposition pathways are of particular interest.

Nickel ammine halides, including [Ni(NH₃)₆]Br₂, are promising materials for the reversible storage of ammonia, a potential hydrogen carrier and carbon-neutral fuel. nih.gov These compounds can be easily synthesized by treating nickel(II) bromide with ammonia gas at room temperature and atmospheric pressure. nih.gov The stored ammonia can then be released through thermal decomposition. nih.govresearchgate.net Studies on the thermal decomposition of hexaamminenickel(II) bromide using techniques like thermogravimetry coupled with mass spectrometry (TG-MS) and temperature-resolved X-ray diffraction (TR-XRD) have shown that the process occurs in stages, with sequential loss of ammonia molecules. researchgate.netresearchgate.net

The final product of this thermal decomposition under certain conditions is nano-sized metallic nickel. researchgate.net This provides a potential route for synthesizing nickel nanoparticles, which have applications in catalysis, electronics, and magnetism. The structure of the intermediate ammines, such as diammine nickel(II) bromide (Ni(NH₃)₂Br₂), has been characterized, revealing infinite chains of edge-sharing octahedra. researchgate.netdesy.de Understanding these structures and their transformations is crucial for designing materials with tailored properties for ammonia storage and for the synthesis of nickel-based nanomaterials. researchgate.netdesy.de

Development of Novel Analytical Methodologies for Characterization

The comprehensive characterization of nickel ammine bromides and related complexes is essential for understanding their structure, stability, and reactivity. A suite of analytical techniques is employed to probe these compounds, and research is ongoing to refine these methodologies for more detailed insights.

X-ray diffraction (XRD) is a primary tool for determining the crystal structure of these complexes in the solid state. High-resolution powder diffraction using synchrotron radiation has been necessary to solve the complex crystal structures of lower ammines like monoammine nickel(II) bromide, Ni(NH₃)Br₂, due to challenges in preparing single crystals and the tendency for reflection overlap in lab-based diffractometers. desy.de In-situ temperature-resolved XRD (TR-XRD) is particularly valuable for monitoring the structural changes that occur during thermal decomposition, allowing for the identification of intermediate phases like Ni(NH₃)₂Br₂. researchgate.netresearchgate.net

Spectroscopic techniques provide complementary information. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the coordination of ammonia to the nickel center by identifying the characteristic N-H stretching and bending vibrations. researchgate.netchemijournal.com UV-Visible spectroscopy reveals information about the electronic structure and coordination geometry of the nickel(II) ion, which is typically octahedral in hexaammine complexes. researchgate.netchemijournal.com

Thermal analysis methods are critical for studying the stability and decomposition pathways. Simultaneous thermogravimetry/differential thermal analysis (TG/DTA) coupled with mass spectrometry (TG-MS) allows for the precise measurement of mass loss as a function of temperature while simultaneously identifying the evolved gases, such as ammonia and its fragments. researchgate.net These combined techniques provide a detailed picture of the deamination and decomposition processes. researchgate.net

Q & A

Q. What are the standard synthesis protocols for nickel ammine bromide using nickel(II) bromide precursors?

this compound can be synthesized by reacting nickel(II) bromide with aqueous ammonia under controlled stoichiometric conditions. The reaction involves ligand substitution, where ammonia molecules replace water or other ligands in the nickel coordination sphere. For purity, the product is typically crystallized from solution and characterized via elemental analysis (e.g., SEM-EDS for Ni, Br, and N ratios) . Ensure excess ammonia is removed under vacuum to avoid byproducts.

Q. How can the purity of this compound be validated in academic laboratories?

Purity assessment requires a combination of:

  • Elemental analysis : Quantify Ni, Br, and N content using inductively coupled plasma optical emission spectroscopy (ICP-OES) or energy-dispersive X-ray spectroscopy (SEM-EDS) .
  • Thermogravimetric analysis (TGA) : Verify hydration states and ligand loss profiles .
  • X-ray diffraction (XRD) : Compare crystallographic data with reference patterns to confirm phase purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
  • Waste disposal : Classify residues as HW46 hazardous waste (nickel compounds) and neutralize with alkaline agents before disposal .
  • Spill management : Contain spills with inert adsorbents (e.g., silica gel) and avoid aqueous runoff into drains .

Advanced Research Questions

Q. How do crystal field splitting parameters for Ni²⁺ in this compound compare to other nickel halide complexes?

The crystal field splitting energy (10Dq) in this compound is influenced by ligand strength (NH₃ > H₂O > Br⁻). Computational models (e.g., exchange charge model, ECM) predict a D₃d symmetry for the Ni²⁺ site, with Racah parameters (B ≈ 700–900 cm⁻¹, C ≈ 3,500–4,000 cm⁻¹) derived from spectroscopic data . Compare with experimental UV-Vis absorption peaks (e.g., 400–600 nm for d-d transitions) to validate theoretical calculations.

ParameterNiCl₂NiBr₂NiI₂Ni(NH₃)₆Br₂
10Dq (cm⁻¹) ~7,200~6,800~6,500~8,500
B (cm⁻¹) 850800750900

Table: Comparative crystal field parameters for Ni²⁺ in halide and ammine complexes

Q. What experimental strategies resolve contradictions in ligand substitution kinetics for this compound?

Contradictions in ligand exchange rates (e.g., NH₃ vs. H₂O substitution) can arise from pH, temperature, or counterion effects. Use:

  • Stopped-flow spectroscopy : Monitor real-time ligand displacement kinetics at varying ammonia concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpies to refine thermodynamic models .
  • DFT simulations : Compare activation energies for different substitution pathways to identify dominant mechanisms .

Q. How does temperature affect the electronic structure of this compound in magnetochemical studies?

Temperature-dependent magnetic susceptibility measurements reveal deviations from Curie-Weiss behavior due to spin-orbit coupling and ligand field effects. For Ni(NH₃)₆²⁺, the effective magnetic moment (μ_eff) decreases at low temperatures (e.g., from ~3.2 μB at 300 K to ~2.8 μB at 50 K), indicating partial quenching of orbital angular momentum . Pair with EPR spectroscopy to detect zero-field splitting parameters.

Methodological Guidance

Q. What analytical techniques are optimal for characterizing this compound’s coordination geometry?

  • Single-crystal XRD : Resolve bond lengths and angles (e.g., Ni-N ≈ 2.05 Å, Ni-Br ≈ 2.40 Å) .
  • Raman spectroscopy : Identify NH₃ vibrational modes (e.g., symmetric stretching at ~3,300 cm⁻¹) to confirm ligand coordination .
  • X-ray absorption spectroscopy (XAS) : Probe Ni K-edge spectra to determine oxidation state and local symmetry .

Q. How can researchers optimize synthetic yields of this compound in aqueous media?

  • pH control : Maintain pH > 9 to stabilize NH₃ ligands and prevent Ni(OH)₂ precipitation .
  • Solvent choice : Use ethanol-water mixtures to enhance solubility and crystallization efficiency .
  • Stoichiometric ratios : Employ a 6:1 molar ratio of NH₃:NiBr₂ to ensure full ammine coordination .

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